An In-depth Technical Guide to 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene
An In-depth Technical Guide to 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is a substituted aromatic compound with potential applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of four different functional groups on the benzene ring—bromo, fluoro, methoxy, and nitro moieties—offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group, combined with the halogen substituents, activates the aromatic ring for nucleophilic aromatic substitution, while the bromo group also allows for participation in cross-coupling reactions. This guide provides a comprehensive overview of the known chemical properties and synthetic methodologies related to this compound.
Chemical Properties
A summary of the key chemical and physical properties of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is presented below. It is important to note that while some experimental data is available, other properties are based on computational models and data for structurally related compounds.
| Property | Value | Source |
| CAS Number | 661463-13-4 | [1][2] |
| Molecular Formula | C₇H₅BrFNO₃ | [2] |
| Molecular Weight | 250.02 g/mol | [2] |
| Melting Point | 152°C - 156°C | [3] |
| Boiling Point | No experimental data available | |
| Density | No experimental data available | |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |
| XLogP3 | 2.5 | [2] |
Spectroscopic Data
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¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.58 (d, J=8.1 Hz, 1H), 7.40 (d, J=9.9 Hz, 1H), 3.96 (s, 3H).[1]
Synthesis
A documented experimental protocol for the synthesis of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is outlined below.
Synthesis from 5-fluoro-4-methoxy-2-nitroaniline[1]
This procedure involves a Sandmeyer-type reaction, starting from the corresponding aniline derivative.
Experimental Protocol:
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Diazotization:
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Dissolve 5-fluoro-4-methoxy-2-nitroaniline (4.1 g) in a mixture of water (20 ml) and 1,4-dioxane (10 ml).
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Add 48% hydrobromic acid (12 ml) to the solution.
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Heat the mixture to reflux for 15 minutes.
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Cool the reaction mixture to 0°C in an ice bath.
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Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature at 0°C and stir for 15 minutes.
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Sandmeyer Reaction:
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In a separate flask, prepare a solution of copper(I) bromide (3.6 g) in water (20 ml) and 48% hydrobromic acid (12 ml).
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Cool this solution to 0°C.
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Add the previously prepared diazonium salt solution dropwise to the copper(I) bromide solution, ensuring the temperature remains at 0°C.
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Warm the reaction mixture to 60°C and stir for 15 minutes.
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Cool the mixture to room temperature and continue stirring for 1 hour.
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Work-up and Purification:
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Extract the reaction mixture with ethyl acetate.
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Wash the organic phase sequentially with water.
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Dry the organic layer over anhydrous magnesium sulfate.
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Concentrate the solution under reduced pressure.
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Purify the residue by column chromatography using a mixture of ethyl acetate and hexane (1:8) as the eluent.
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This process yields 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene as crystals (5 g, 91% yield).[1]
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Caption: Synthetic workflow for 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene.
Reactivity and Potential Applications
The reactivity of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is dictated by its functional groups. The electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution (SₙAr) , where a nucleophile can displace either the bromo or the fluoro substituent. The nitro group strongly activates the positions ortho and para to it, making the fluorine atom particularly prone to substitution.
The bromo substituent also opens the door to various palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the construction of more complex molecular architectures.
Given its structure, 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is a promising building block in medicinal chemistry and drug discovery. The substituted nitrobenzene core is a common feature in many biologically active molecules. This intermediate can be used to synthesize a variety of derivatives for screening in different therapeutic areas. However, at present, there is no publicly available information on the specific biological activities of this compound or its direct involvement in any signaling pathways.
Caption: Potential reaction pathways for 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene.
Safety Information
No specific safety data sheet (SDS) for 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene (CAS 661463-13-4) is readily available. However, based on the safety information for the closely related isomer, 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS 935288-20-3), and general knowledge of similar aromatic nitro compounds, the following precautions should be taken:
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Handling: Use in a well-ventilated area. Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
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First Aid:
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Inhalation: Move the person to fresh air.
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Skin Contact: Immediately wash off with soap and plenty of water.
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Eye Contact: Rinse cautiously with water for several minutes.
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Ingestion: Rinse mouth with water.
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It is imperative to consult a comprehensive and specific Safety Data Sheet for the compound before handling.
Conclusion
1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is a chemical intermediate with significant potential for synthetic applications, particularly in the fields of pharmaceutical and materials science. Its rich functionality allows for a diverse range of chemical transformations. While some fundamental chemical and synthetic data are available, a more thorough characterization, including comprehensive spectroscopic analysis and an exploration of its biological activities, is required to fully unlock its potential for drug development and other advanced applications. Researchers working with this compound are encouraged to perform detailed analytical and safety assessments.
